molecular formula C11H17NO B2366247 (2S)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine CAS No. 2248188-35-2

(2S)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine

Cat. No.: B2366247
CAS No.: 2248188-35-2
M. Wt: 179.263
InChI Key: JXRFSKNSANGNGB-VIFPVBQESA-N
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Description

(2S)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a methoxy group attached to the phenyl ring and a methyl group attached to the alpha carbon of the amine. It is a chiral molecule, with the (2S) configuration indicating the spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 4-methoxybenzaldehyde.

    Reductive Amination: The aldehyde group of 4-methoxybenzaldehyde is converted to the corresponding amine using a reductive amination process. This involves the reaction with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.

    Chiral Resolution: The racemic mixture obtained from the reductive amination is subjected to chiral resolution to isolate the (2S) enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

  • **Reduction

Biological Activity

(2S)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine, also known as 4-Methoxyamphetamine, is a chiral compound that has garnered attention for its potential biological activities, particularly in pharmacology. Its structural characteristics, including a methoxy-substituted phenyl group and a branched aliphatic chain, contribute significantly to its interactions with various biological targets. This article provides an overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Structural Characteristics

The unique structure of this compound includes:

  • Chiral Center : The presence of a chiral center at the second carbon is crucial for its biological interactions.
  • Methoxy Substitution : The methoxy group enhances lipophilicity, potentially affecting membrane permeability and receptor binding.

The mechanisms through which this compound exerts its biological effects include:

  • Neurotransmitter Modulation : It interacts with neurotransmitter systems, particularly serotonin and dopamine pathways. This interaction can influence mood and behavior.
  • Receptor Binding : Studies indicate that the compound may exhibit binding affinity towards various receptors, including adrenergic and serotonergic receptors, which are pivotal in mediating its pharmacological effects .

Pharmacological Effects

Research has demonstrated several pharmacological effects associated with this compound:

  • Antidepressant Activity : The compound has shown potential antidepressant-like effects in animal models, suggesting its utility in treating mood disorders.
  • Stimulatory Effects : Similar to other amphetamines, it may exhibit stimulant properties, influencing energy levels and cognitive function .

Dose-Dependent Activity

Biological assays indicate that the activity of this compound is dose-dependent. Higher concentrations correlate with increased effects on neurotransmitter release and receptor activation, emphasizing the need for careful dosage considerations in therapeutic applications.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Neurotransmitter Release :
    • In vitro studies demonstrated that varying concentrations of the compound significantly influenced the release of serotonin and dopamine in neuronal cultures.
    • Results indicated a maximum effect at a concentration of 10 µM, supporting its role as a potential enhancer of neurotransmitter activity .
  • Behavioral Studies in Rodents :
    • Behavioral assays conducted on rodents showed that administration of this compound resulted in increased locomotion and reduced immobility time in forced swim tests, indicative of antidepressant-like effects .

Comparative Analysis with Related Compounds

A comparative analysis highlights how structural variations among similar compounds influence their biological activities:

Compound NameStructural FeaturesBiological Activity
1-(4-Methoxyphenyl)propan-1-amineSimilar phenyl group; lacks chiralityNeurotransmitter modulation
(S)-N,N-Dimethyl-3-(4-methoxyphenyl)propan-1-amineContains dimethyl substitution; chiralPotential antidepressant effects
3-(4-Methoxyphenyl)butan-1-amineLonger carbon chain; non-chiralVaries widely in receptor activity

This table illustrates how modifications to the core structure can lead to significant differences in pharmacological profiles and therapeutic potentials.

Properties

IUPAC Name

(2S)-3-(4-methoxyphenyl)-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-9(8-12)7-10-3-5-11(13-2)6-4-10/h3-6,9H,7-8,12H2,1-2H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRFSKNSANGNGB-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC=C(C=C1)OC)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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